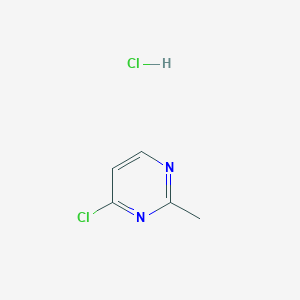

4-Chloro-2-methylpyrimidine hydrochloride

Description

The exact mass of the compound 4-Chloro-2-methylpyrimidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-methylpyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylpyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-2-methylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c1-4-7-3-2-5(6)8-4;/h2-3H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQTVUVIDVQVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629112 | |

| Record name | 4-Chloro-2-methylpyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159824-34-6 | |

| Record name | 4-Chloro-2-methylpyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-methylpyrimidine hydrochloride chemical properties

[1][2]

Executive Summary

4-Chloro-2-methylpyrimidine hydrochloride (CAS: 1272758-33-4) is the stabilized salt form of 4-chloro-2-methylpyrimidine.[1][2] It serves as a high-value pharmacophore in drug discovery, particularly for the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Its chemical utility is defined by the high electrophilicity of the C4-position (enabling

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The hydrochloride salt offers enhanced stability and water solubility compared to the free base, which is a low-melting solid susceptible to hydrolysis.

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | 4-Chloro-2-methylpyrimidine | 4-Chloro-2-methylpyrimidine hydrochloride |

| CAS Number | 4994-86-9 | 1272758-33-4 |

| Molecular Formula | ||

| Molecular Weight | 128.56 g/mol | 165.02 g/mol |

| Appearance | White to yellow low-melting solid | White to off-white crystalline solid |

| Melting Point | 55–59 °C | >160 °C (Decomposes) |

| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO |

| Storage | Inert atmosphere, 2–8°C | Desiccated, Inert atmosphere, -20°C |

Synthetic Routes & Manufacturing

The industrial synthesis of 4-chloro-2-methylpyrimidine relies on the chlorodehydration of 2-methyl-4(3H)-pyrimidinone (also known as 2-methyl-4-hydroxypyrimidine).[1] This reaction is thermodynamically driven by the formation of the strong P=O bond in the byproduct.

Chlorination Protocol

Reagents: Phosphorus oxychloride (

Mechanism of Action:

-

Tautomerization: The starting material exists in equilibrium between the lactam (major) and lactim (minor) forms.

-

Activation: The oxygen attacks

, converting the hydroxyl group into a good leaving group ( -

Substitution: Chloride ion attacks the C4 position, displacing the phosphoro-group to yield the chloropyrimidine.

Isolation of the Hydrochloride Salt:

Unlike the free base, which requires neutralization (e.g., with

Figure 1: Synthetic pathway for the chlorodehydration of 2-methyl-4-hydroxypyrimidine.

Reactivity Profile & Mechanistic Insights[8]

The chemical behavior of 4-chloro-2-methylpyrimidine is dominated by two distinct reactive centers: the electrophilic C4 position and the acidic C2-methyl group.[1]

Nucleophilic Aromatic Substitution ( )

The C4-chlorine is highly reactive toward nucleophiles due to the electron-withdrawing nature of the two ring nitrogen atoms.[1] This reactivity is further enhanced in the hydrochloride salt form, as protonation of the ring nitrogen (N1 or N3) increases the electrophilicity of the C4 carbon.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Mechanism: Addition-Elimination.[1] The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride ion.

C2-Methyl Activation

The methyl group at the 2-position is "pseudo-acidic."[1] The electron-deficient pyrimidine ring renders the methyl protons acidic (

-

Reaction: Deprotonation with a strong base (e.g., NaH, LiHMDS) generates a carbanion that can attack aldehydes (aldol-like condensation) to extend the carbon skeleton.

Figure 2: Dual reactivity profile showing C4-displacement (

Applications in Drug Discovery[6][8][12]

Kinase Inhibitor Scaffolds

The pyrimidine pharmacophore is ubiquitous in ATP-competitive kinase inhibitors.[1] The 4-chloro group is typically displaced by an aniline derivative to form the "hinge-binding" motif essential for kinase selectivity.[1]

-

Example: Synthesis of Pazopanib and other tyrosine kinase inhibitors (TKIs) often utilizes 2,4-disubstituted pyrimidine intermediates.

CXCR4 Antagonists

Derivatives of 4-chloro-2-methylpyrimidine are used to synthesize antagonists for the CXCR4 chemokine receptor, which is implicated in HIV entry and cancer metastasis.[1] The 2-methyl group serves as a linker attachment point after the 4-chloro group has been substituted.[1]

Agrochemicals

The scaffold is used in the synthesis of sulfonylurea herbicides and pyrimidinyl carbinol fungicides, leveraging the stability of the pyrimidine ring in environmental conditions.

Experimental Protocol: Displacement

A self-validating protocol for substituting the chlorine with a primary amine.[1]

-

Preparation: Dissolve 4-chloro-2-methylpyrimidine HCl (1.0 equiv) in anhydrous DMF or

-PrOH. -

Neutralization: Add DIPEA (Diisopropylethylamine, 2.5 equiv) to neutralize the HCl salt and scavenge the HCl generated during substitution. Checkpoint: Ensure pH > 8.

-

Addition: Add the amine nucleophile (1.1 equiv).

-

Reaction: Heat to 60–80 °C for 2–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.[1]

-

Success Indicator: Disappearance of starting material peak (m/z 128/130) and appearance of product mass.

-

-

Workup: Dilute with water. If the product precipitates, filter and wash.[3][4] If not, extract with EtOAc, wash with brine, dry over

, and concentrate.

Handling & Safety Information

-

Corrosivity: The compound hydrolyzes to release HCl upon contact with moisture. It causes severe skin burns and eye damage (Category 1B).[5]

-

Storage: Highly hygroscopic. Store under nitrogen or argon at -20°C.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

Sources

- 1. 898044-48-9|4-Chloropyrimidine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 3842-28-2|4-Chloro-2-(chloromethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 3. EP1422218B1 - Antiviral agent - Google Patents [patents.google.com]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 4-Chloro-2-methylpyrimidine Hydrochloride

A Critical Reagent for Heterocyclic Functionalization in Drug Discovery

Executive Summary

4-Chloro-2-methylpyrimidine (CAS 4994-86-9 for the free base) is a high-value pharmacophore building block extensively utilized in medicinal chemistry.[1] It serves as a linchpin in the synthesis of bioactive pyrimidine derivatives, particularly kinase inhibitors (e.g., KDR, EGFR) and G-protein coupled receptor (GPCR) antagonists.

This guide provides a rigorous technical analysis of the compound, focusing on its synthesis, the specific advantages of its hydrochloride salt form , and its reactivity profile in Nucleophilic Aromatic Substitution (

Chemical Identity & Physical Profile[1][2][3][4][5]

The distinction between the free base and the hydrochloride salt is critical for experimental reproducibility. The free base is a low-melting solid/oil that is prone to hydrolysis, whereas the hydrochloride salt offers enhanced shelf-life and crystallinity.

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 4994-86-9 | Not widely indexed (often cited as free base) |

| Formula | ||

| Molecular Weight | 128.56 g/mol | 165.02 g/mol |

| Appearance | White to yellowish low-melting solid | White crystalline powder |

| Melting Point | 55.0 – 59.0 °C | > 200 °C (Decomposes) |

| Solubility | DCM, EtOAc, DMSO | Water, Methanol, DMSO |

| Stability | Moisture sensitive (hydrolyzes to pyrimidinone) | Hygroscopic but chemically stable under |

Expert Insight: In high-throughput synthesis, we recommend generating the free base in situ from the hydrochloride salt by washing with saturated

immediately prior to use. This avoids the degradation often seen with long-term storage of the free base.

Synthesis & Production Logic

The industrial and laboratory standard for synthesizing 4-chloro-2-methylpyrimidine involves the deformylative chlorination of 2-methyl-4(3H)-pyrimidinone . This transformation utilizes Phosphorus Oxychloride (

2.1. Reaction Mechanism (The "Why")

The reaction is not a simple substitution.[3] It relies on the tautomeric equilibrium of the pyrimidinone precursor.

-

Activation: The amide oxygen attacks the electrophilic phosphorus of

, creating a highly reactive dichlorophosphate leaving group. -

Substitution: Chloride ion attacks the C4 position, restoring aromaticity and expelling the phosphate species.

-

Salt Formation: The resulting free base is basic enough to accept a proton from the HCl by-product, often isolating initially as a salt or complex.

2.2. Validated Protocol (Step-by-Step)

Reagents:

-

2-Methyl-4(3H)-pyrimidinone (1.0 eq)

- (3.0 – 5.0 eq)

-

N,N-Dimethylaniline or DMF (Cat. 0.1 eq - accelerates reaction via Vilsmeier-type intermediate)

Workflow:

-

Setup: Charge 2-methyl-4(3H)-pyrimidinone into a dry round-bottom flask under Argon.

-

Addition: Add

slowly at room temperature (exothermic). Add catalyst.[4] -

Reaction: Heat to reflux (approx. 100–110 °C) for 2–4 hours. Monitor by TLC (eluent 30% EtOAc/Hexane).

-

Endpoint: Disappearance of the polar starting material.

-

-

Workup (Critical Step):

-

Cool reaction to RT.

-

Slowly pour the mixture onto crushed ice/water with vigorous stirring (Quenches excess

). -

For Free Base: Neutralize with

or -

For HCl Salt: Evaporate excess

under reduced pressure first. Dissolve residue in dry Ethanol/Ether and treat with anhydrous HCl gas or 4M HCl in Dioxane. Filter the precipitate.[4]

-

2.3. Synthesis Visualization

Figure 1: Synthetic pathway from pyrimidinone precursor to the stable hydrochloride salt.

Applications in Drug Development ( )

The core utility of 4-chloro-2-methylpyrimidine lies in the lability of the C4-chlorine atom. The pyrimidine ring is electron-deficient (π-deficient), making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (

3.1. Reactivity Hierarchy

-

C4-Position: Highly reactive toward amines, thiols, and alkoxides. The nitrogen atoms at positions 1 and 3 withdraw electron density, stabilizing the Meisenheimer complex intermediate.

-

C2-Methyl Group: Relatively stable but can be deprotonated by strong bases (e.g., LDA, NaH) to participate in condensation reactions, though this requires protecting the C4 position or performing

first.

3.2. Troubleshooting

Failures

If the substitution with an amine fails:

-

Check Protonation: If using the HCl salt, you must add an auxiliary base (TEA, DIPEA, or

) to neutralize the salt and free the amine nucleophile. -

Solvent Choice: Use polar aprotic solvents (DMF, DMSO, NMP) to stabilize the transition state.

-

Temperature: While reactive, sterically hindered amines may require heating to 80–120 °C.

3.3. Reaction Mechanism Diagram

Figure 2:

Handling, Safety & Storage

Hazard Class: Corrosive (Skin Corr.[1][5][6][7][8] 1B), Acute Tox. 4 (Oral).[9] Signal Word: DANGER.

-

Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis, especially in acidic aqueous environments, reverting the compound to the inactive 2-methyl-4-pyrimidinone.

-

Storage:

-

Free Base: Store at -20 °C under inert atmosphere (Argon/Nitrogen).

-

HCl Salt: Store at 2–8 °C in a desiccator. Highly hygroscopic.

-

-

Emergency: In case of skin contact, wash immediately with polyethylene glycol 400 or copious water. The compound can cause delayed burns.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 424447, 4-Chloro-2-methylpyrimidine. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chloro-2-methylthiopyrimidine 98 49844-90-8 [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Chloro-2-methylpyrimidine AldrichCPR 4994-86-9 [sigmaaldrich.com]

4-Chloro-2-methylpyrimidine hydrochloride molecular weight

Technical Guide: 4-Chloro-2-methylpyrimidine Hydrochloride

Executive Summary

4-Chloro-2-methylpyrimidine (Free Base CAS: 4994-86-9) is a critical heterocyclic building block in the synthesis of kinase inhibitors, antivirals, and agrochemicals. While commercially available primarily as the free base, the hydrochloride salt form is frequently generated in situ or isolated to improve stability and solubility during intermediate storage.

This guide addresses the precise molecular weight considerations for stoichiometric accuracy, delineates the

Critical Disambiguation Warning:

Do not confuse with 2-(Chloromethyl)pyrimidine hydrochloride.

4-Chloro-2-methylpyrimidine: Ring-chlorinated (

active). Stable solid.2-(Chloromethyl)pyrimidine: Side-chain chlorinated (

active). Highly unstable alkylating agent, often vesicant.

Physicochemical Profile & Stoichiometry

For precise quantitative workflows, distinguishing between the free base and the hydrochloride salt is non-negotiable. The salt form is hygroscopic; failure to account for the HCl moiety and associated water content will lead to significant stoichiometric errors (typically 20-25% under-loading of the pyrimidine).

Table 1: Molecular Weight & Identity Data[1]

| Property | Free Base | Hydrochloride Salt (Monohydrochloride) |

| Formula | ||

| Molecular Weight | 128.56 g/mol | 165.02 g/mol |

| CAS Number | 4994-86-9 | Not commonly indexed; refer to Free Base |

| Physical State | White to off-white crystalline solid | Hygroscopic crystalline solid |

| Melting Point | 48–52 °C | >150 °C (Decomposes) |

| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO (Low in non-polar) |

| Acidity (pKa) | ~1.5 (N1/N3 protonation) | N/A (Already protonated) |

Stoichiometric Correction Factor:

When substituting the salt for the free base in a protocol, multiply the required mass by 1.28 .

Mechanistic Reactivity: The Pathway

The utility of 4-chloro-2-methylpyrimidine lies in the electrophilicity of the C4 position. The nitrogen atoms in the pyrimidine ring pull electron density, making C4 electron-deficient.

-

Activation: In the hydrochloride salt, the protonation of the ring nitrogen (N1 or N3) further reduces electron density, significantly lowering the activation energy for nucleophilic attack.

-

Regioselectivity: The C4 position is significantly more reactive than C2 (blocked by the methyl group) or C6 (equivalent to C4, but only one Cl is present).

Diagram 1: Activation & Substitution Mechanism

Figure 1: The reaction requires initial neutralization of the salt to prevent quenching of the nucleophile, followed by the addition-elimination mechanism (

Experimental Protocol: Amination of 4-Chloro-2-methylpyrimidine

Objective: Synthesis of a 4-amino-2-methylpyrimidine derivative (e.g., with aniline or morpholine). Scale: 10 mmol.

Materials

-

Substrate: 4-Chloro-2-methylpyrimidine HCl (1.65 g, 10 mmol) [Note: If using Free Base, use 1.29 g].

-

Nucleophile: Aniline (1.02 g, 11 mmol, 1.1 equiv).

-

Base: Diisopropylethylamine (DIPEA) (2.58 g, 20 mmol, 2.0 equiv). Crucial for neutralizing the HCl salt and the HCl generated during substitution.

-

Solvent: Isopropanol (IPA) or Ethanol (30 mL).

Workflow

-

Salt Neutralization (In Situ):

-

Charge a 100 mL round-bottom flask with 4-Chloro-2-methylpyrimidine HCl and IPA.

-

Add DIPEA dropwise at room temperature.

-

Observation: The suspension may clear or change texture as the free base is liberated and DIPEA·HCl forms.

-

-

Nucleophilic Addition:

-

Add the amine nucleophile (Aniline) in one portion.

-

Equip with a reflux condenser.

-

-

Reaction:

-

Heat to reflux (80–85 °C) for 4–6 hours.

-

Monitoring: Check via TLC (System: 30% EtOAc in Hexanes). The starting material (Rf ~0.[1]6) should disappear; a more polar product spot will appear.

-

-

Workup (Self-Validating Step):

-

Cool to Room Temperature.[2]

-

If Product Precipitates: Filter the solid, wash with cold water (removes DIPEA·HCl) and cold IPA.

-

If Solution Remains Clear: Evaporate solvent, redissolve residue in EtOAc, wash with water (x2) and Brine (x1). Dry over

.

-

-

Purification:

-

Recrystallization from EtOH/Water is typically sufficient.

-

Diagram 2: Synthesis Decision Matrix

Figure 2: Decision matrix for optimizing reaction conditions based on starting material form and nucleophile type.

Quality Control & Analytics

To validate the identity of 4-Chloro-2-methylpyrimidine (and ensure the salt hasn't hydrolyzed to the pyrimidinone), use the following markers:

-

1H NMR (DMSO-d6):

-

C2-Methyl: Singlet,

ppm. -

C5-H: Doublet,

ppm ( -

C6-H: Doublet,

ppm ( -

Impurity Alert: If you see a broad singlet at

ppm and loss of the aromatic pattern, the chloride has hydrolyzed to the hydroxyl (pyrimidinone).

-

-

Mass Spectrometry (LC-MS):

-

Look for the characteristic Chlorine Isotope Pattern.

-

M+ (35-Cl): 129.0 m/z.

-

M+2 (37-Cl): 131.0 m/z.

-

Intensity Ratio: The M+2 peak should be approximately 33% the height of the M+ peak.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 424447, 4-Chloro-2-methylpyrimidine. Retrieved from [Link]

-

Bozinovic, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution.[3] (Demonstrates

on chloropyridines/pyrimidines). Retrieved from [Link]

Sources

4-Chloro-2-methylpyrimidine hydrochloride solubility data

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for 4-Chloro-2-methylpyrimidine hydrochloride and its corresponding free base.

Executive Summary

4-Chloro-2-methylpyrimidine hydrochloride (CAS: 1272758-33-4) is the acid salt of the heterocyclic building block 4-Chloro-2-methylpyrimidine (CAS: 4994-86-9).[1][2][3]

-

The Hydrochloride Salt is a polar solid, highly soluble in water and lower alcohols (methanol), but effectively insoluble in non-polar organics (ether, hexane) and moderately polar esters (ethyl acetate). This solubility differential is the basis for its isolation via precipitation.

-

The Free Base is a low-melting lipophilic solid (MP: 55–59 °C), highly soluble in dichloromethane (DCM), ethyl acetate, and toluene, but sparingly soluble in water.

Researchers typically manipulate the pH-dependent solubility switch to purify this compound: converting to the salt for precipitation/crystallization and reverting to the free base for nucleophilic substitution reactions.

Physicochemical Profile

| Property | Free Base | Hydrochloride Salt |

| Chemical Name | 4-Chloro-2-methylpyrimidine | 4-Chloro-2-methylpyrimidine HCl |

| CAS Number | 4994-86-9 | 1272758-33-4 |

| Molecular Formula | C₅H₅ClN₂ | C₅H₅ClN₂[1][4][5][6] · HCl |

| Molecular Weight | 128.56 g/mol | 165.02 g/mol |

| Physical State | White to yellow low-melting solid | White to off-white crystalline solid |

| Melting Point | 55 – 59 °C | > 160 °C (Decomp.)[1] |

| pKa (Predicted) | ~0.5 (Pyrimidine N) | N/A (Already protonated) |

| Stability | Hydrolytically sensitive (releases HCl) | Hygroscopic; hydrolyzes in moist air |

Solubility Data & Solvent Compatibility

The following data summarizes the solubility behavior observed during process chemistry workflows (extraction and recrystallization).

Qualitative Solubility Table

| Solvent | Free Base Solubility | HCl Salt Solubility | Process Implication |

| Water (pH 7) | Low (< 5 mg/mL) | High (> 100 mg/mL) | Salt dissolves in aqueous layer; Free base oils out. |

| Methanol / Ethanol | High | High | Alcohols are poor solvents for salt isolation (no precipitation). |

| Dichloromethane (DCM) | Very High | Low / Insoluble | Standard solvent for extracting the free base. |

| Ethyl Acetate | High | Very Low | Key Anti-solvent: Used to precipitate the HCl salt. |

| Diethyl Ether | High | Insoluble | Used to wash the HCl salt filter cake. |

| Toluene | High | Insoluble | Used for azeotropic drying of the free base. |

| Hexane / Heptane | Moderate | Insoluble | Anti-solvent for free base crystallization. |

Thermodynamic Behavior (Mechanism)

The solubility contrast is driven by the lattice energy of the ionic HCl salt versus the weak Van der Waals forces in the molecular free base.

-

Salt Formation: Addition of anhydrous HCl (in dioxane or ether) to a solution of the free base in Ethyl Acetate causes immediate desolvation and precipitation.

-

Hydrolysis Risk: In aqueous solution, the C-Cl bond is susceptible to nucleophilic attack by water (hydrolysis), yielding the inactive 2-methyl-4-pyrimidinone. Solubility testing in water must be performed rapidly at low temperatures (< 5 °C).

Phase-Switch Purification Workflow

The following diagram illustrates the standard purification logic using solubility switching.

Figure 1: Solubility-driven purification workflow utilizing the pH-dependent phase switch.

Experimental Protocols

Protocol A: Solubility Measurement (Shake-Flask Method)

Use this protocol to generate precise quantitative data if required for regulatory filing.

-

Preparation: Weigh 100 mg of 4-Chloro-2-methylpyrimidine HCl into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent (e.g., Water, MeOH) in 50 µL increments at 25 °C.

-

Equilibration: Vortex for 1 minute after each addition.

-

Endpoint Determination:

-

Visual: Clear solution indicates solubility limit reached.

-

HPLC (Preferred): If undissolved solid remains after 24h, filter the supernatant (0.22 µm PTFE), dilute, and analyze via HPLC (UV 254 nm) against a standard curve.

-

-

Calculation:

Protocol B: Isolation of HCl Salt via Anti-Solvent Precipitation

Field-proven method for isolating the salt from the free base.

-

Dissolve 10 g of 4-Chloro-2-methylpyrimidine (Free Base) in 50 mL of Ethyl Acetate (Solubility > 200 mg/mL).

-

Cool the solution to 0–5 °C in an ice bath.

-

Slowly add 1.1 equivalents of 4M HCl in Dioxane or bubble anhydrous HCl gas.

-

Observe the immediate formation of a white precipitate (The HCl salt is insoluble in EtOAc).

-

Stir for 30 minutes at 0 °C to ensure complete crystallization.

-

Filter the solid under nitrogen (hygroscopic).

-

Wash the filter cake with cold Diethyl Ether (2 x 20 mL).

-

Dry under vacuum at 40 °C.

Critical Handling & Safety Notes

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to clumping and eventual hydrolysis. Store under Argon/Nitrogen in a desiccator.

-

Hydrolysis: In water, the half-life of the chloro-group is pH-dependent. Avoid prolonged exposure to aqueous acidic conditions at high temperatures.

-

Corrosivity: The salt releases HCl upon contact with moisture; handle with acid-resistant gloves.

References

-

Synthesis & Chlorination: Molecules2012 , 17(4), 4533-4544.[7] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Link[7]

-

Isolation Protocol: Patent EP1422218B1. "Antiviral agent and preparation thereof."[8][9] (Describes isolation of 4-chloro-2-methylpyrimidine hydrochloride via EtOAc/HCl precipitation). Link

-

Physicochemical Properties: PubChem Compound Summary for CID 424447 (4-Chloro-2-methylpyrimidine). Link

Sources

- 1. 3842-28-2|4-Chloro-2-(chloromethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 2. 898044-48-9|4-Chloropyrimidine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-CHLORO-2-METHYLPYRIMIDINE CAS#: 4994-86-9 [m.chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. US10220037B2 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN100491349C - antiviral drugs - Google Patents [patents.google.com]

- 9. EP1422218B1 - Antiviral agent - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Profiling of 4-Chloro-2-methylpyrimidine Hydrochloride

This guide serves as a comprehensive technical resource for the spectroscopic characterization of 4-Chloro-2-methylpyrimidine and its hydrochloride salt. It is designed for medicinal chemists and analytical scientists requiring rigorous data for structural validation and impurity profiling.

Executive Summary & Chemical Profile

4-Chloro-2-methylpyrimidine is a critical electrophilic scaffold in medicinal chemistry, widely used to synthesize functionalized pyrimidines via Nucleophilic Aromatic Substitution (

This guide provides the definitive spectroscopic signatures for the compound, with a specific focus on distinguishing the free base from the hydrochloride salt using NMR, IR, and MS modalities.

Chemical Identity

| Property | Data |

| IUPAC Name | 4-Chloro-2-methylpyrimidine |

| CAS (Free Base) | 4994-86-9 |

| Molecular Formula | |

| Molecular Weight | 128.56 g/mol (Free Base) / 165.02 g/mol (HCl Salt) |

| Appearance | White to pale yellow crystalline solid (low melting point ~50°C) |

| Solubility | Soluble in DCM, MeOH, DMSO; HCl salt soluble in water/MeOH |

Synthesis & Experimental Protocols

To ensure the integrity of the spectroscopic data, the origin of the sample must be understood. The following protocol describes the standard industrial synthesis via chlorodehydroxylation, which dictates the common impurity profile (e.g., residual

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway from hydroxypyrimidine precursor to the target chloride and its salt.

Purification Protocol (Sample Prep)

Before spectroscopic analysis, ensure the removal of hydrolysis byproducts.

-

Dissolution: Dissolve crude solid in

. -

Wash: Wash with saturated

(removes HCl and traces of hydroxy-pyrimidine) followed by brine. -

Drying: Dry over anhydrous

. -

Salt Formation (Optional): To generate the HCl salt for analysis, bubble anhydrous HCl gas through an ethereal solution of the free base. Precipitate is filtered and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the pyrimidine nitrogen significantly alters the chemical environment. Below is the comparison between the Free Base (standard) and the Hydrochloride Salt.

H NMR Data (400 MHz)

Solvent:

| Position | Proton Type | Multiplicity | |||

| 2-Me | Methyl ( | 2.68 | 2.85 - 2.95 | Singlet (s) | - |

| H-5 | Aromatic Ring | 7.32 | 7.80 - 7.95 | Doublet (d) | |

| H-6 | Aromatic Ring | 8.58 | 9.10 - 9.30 | Doublet (d) | |

| NH+ | Pyridinium | - | 13.0 - 14.5 | Broad (br s) | - |

Expert Insight:

-

Deshielding Effect: In the HCl salt, the protonation of the ring nitrogen (N1/N3) withdraws electron density from the aromatic system. This causes a significant downfield shift (

ppm) for the ring protons H-5 and H-6 compared to the free base. -

Solvent Interaction: In

, the acidic proton (

C NMR Data (100 MHz)

Solvent:

| Carbon Position | Assignment Logic | |

| 25.8 | Typical methyl attached to heteroaromatic ring. | |

| C-5 | 120.5 | |

| C-6 | 159.2 | |

| C-4 | 161.5 | Attached to Chlorine; deshielded by electronegativity ( |

| C-2 | 168.1 | Between two nitrogens; most deshielded. |

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the presence of the chlorine atom due to its distinct isotopic signature.

Ionization & Isotope Pattern

-

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

-

Molecular Ion (

): 128 m/z.[1] -

Isotope Ratio: The presence of

and

Fragmentation Pathway (EI)

Under Electron Impact (EI), the molecule undergoes characteristic cleavage.

| m/z (Fragment) | Identity | Mechanism |

| 128 / 130 | Molecular Ion (Base Peak often). | |

| 93 | Heterolytic cleavage of C-Cl bond. | |

| 66 | Pyrimidine ring collapse (Retro-Diels-Alder type). | |

| 52 | Loss of Nitrogen species. |

Fragmentation Logic Diagram (Graphviz)

Figure 2: Proposed EI-MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)

IR is particularly useful for distinguishing the salt from the free base rapidly in a solid state.

| Functional Group | Wavenumber ( | Intensity | Note |

| Aromatic C-H | 3050 - 3010 | Weak | Ring C-H stretch. |

| Aliphatic C-H | 2980 - 2920 | Medium | Methyl group stretch. |

| C=N / C=C | 1580, 1540 | Strong | Pyrimidine ring skeletal vibrations. |

| C-Cl | 740 - 780 | Strong | Characteristic chloro-substituent stretch. |

| Salt Band ( | 2400 - 3000 | Broad | Only in HCl salt. Broad "ammonium" band overlapping C-H region. |

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these common impurities:

-

4-Hydroxy-2-methylpyrimidine: Result of hydrolysis.

-

NMR: Loss of doublet pattern, appearance of broad OH/NH signals.

-

MS: M+ at 110 m/z (No Chlorine isotope pattern).

-

-

2,4-Dichloro-6-methylpyrimidine: Over-chlorination byproduct (if starting from di-hydroxy).

-

MS: M+ at 162 m/z (9:6:1 isotope pattern for

).

-

References

-

PubChem. 4-Chloro-2-methylpyrimidine (Compound).[2] National Library of Medicine. Available at: [Link]

-

SDBS. Spectral Database for Organic Compounds. (Search: 4-Chloro-2-methylpyrimidine).[2][3][4][5][6][7] AIST Japan. Available at: [Link]

- Google Patents.Synthesis of 4-chloro-2-methylpyrimidine (CN110372602A).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-methylpyrimidine | CAS 4994-86-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. exchemistry.com [exchemistry.com]

- 5. 4994-86-9|4-Chloro-2-methylpyrimidine|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. heteroletters.org [heteroletters.org]

safety and handling of 4-Chloro-2-methylpyrimidine hydrochloride

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAXI6yb-2CQwgBxHx59B-ypQXv1_8wier7OcLDmWQcBhcaSoAbkKbGQLD

Advanced Safety, Handling, and Reactivity Profiling of 4-Chloro-2-methylpyrimidine Hydrochloride in Drug Discovery

Executive Summary

4-Chloro-2-methylpyrimidine hydrochloride (CAS: 1272758-33-4) is a highly versatile, yet chemically aggressive, heterocyclic building block[1]. It is predominantly utilized as an electrophilic precursor in nucleophilic aromatic substitution (SNAr) reactions, serving as a critical intermediate in the synthesis of kinase inhibitors, antitubercular agents, and antiviral compounds[2]. However, its utility is intrinsically tied to its high reactivity, which poses significant safety and handling challenges. This technical guide provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned framework detailing the physicochemical hazards, mechanistic degradation pathways, and self-validating experimental protocols required to safely manipulate this compound.

Physicochemical Profiling & Hazard Classification

Understanding the baseline properties of 4-Chloro-2-methylpyrimidine hydrochloride is the first step in mitigating risk. The presence of the hydrochloride salt exacerbates the compound's hygroscopic nature and its propensity to release toxic gases upon degradation[3].

Table 1: Physicochemical and Hazard Profile

| Property / Metric | Data |

| Chemical Name | 4-Chloro-2-methylpyrimidine hydrochloride |

| CAS Number | 1272758-33-4 (Base: 4994-86-9) |

| Molecular Formula | C5H6Cl2N2 |

| Molecular Weight | 165.02 g/mol |

| Primary GHS Hazards | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 |

| Hazard Statements | H302, H315, H318, H335 |

| Storage Conditions | -20°C, Inert Atmosphere (Argon/N2), Protect from Moisture |

| Decomposition Byproducts | Hydrogen chloride (HCl) gas, nitrogen oxides (NOx) |

Data synthesized from PubChem and TCI Chemicals safety profiles[3][4].

Mechanistic Hazards: The Causality of Degradation

The core hazard of 4-Chloro-2-methylpyrimidine hydrochloride lies in its susceptibility to rapid hydrolysis. As an Application Scientist, it is crucial to understand why this molecule is unstable in ambient conditions.

The C4 position of the pyrimidine ring is highly electron-deficient. This is caused by the synergistic electron-withdrawing effects (both inductive and resonance) of the two adjacent endocyclic nitrogen atoms and the highly electronegative chlorine atom[5]. When exposed to ambient moisture, water acts as a nucleophile, initiating an SNAr reaction. The water molecule attacks the C4 carbon, forming a negatively charged Meisenheimer-like complex. To restore aromaticity, the complex collapses, expelling a chloride ion[5].

Because the starting material is already a hydrochloride salt, this hydrolysis not only yields the synthetically inactive 2-methylpyrimidin-4-ol but also releases two equivalents of highly toxic, corrosive hydrogen chloride (HCl) gas. This outgassing can pressurize sealed containers stored improperly, leading to rupture or severe inhalation hazards upon opening[3].

Fig 1. Moisture-driven SNAr hydrolysis pathway of 4-Chloro-2-methylpyrimidine.

E-E-A-T Driven Handling Protocols (Self-Validating Systems)

To ensure scientific integrity and safety, standard operating procedures must be replaced with self-validating workflows. Every step must have a causal justification and a built-in verification mechanism.

Protocol 1: Anhydrous Dispensing and SNAr Reaction Setup

Objective: To transfer the reagent and initiate an amination reaction without inducing hydrolysis or exposing the operator to HCl gas[2].

-

Thermal Equilibration: Remove the sealed reagent bottle from the -20°C freezer and place it in a desiccator for at least 2 hours.

-

Causality: Opening a cold bottle in ambient air immediately condenses atmospheric moisture onto the hygroscopic salt, triggering the hydrolysis cascade described above.

-

-

Glovebox Transfer: Transfer the equilibrated bottle into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm). Weigh the required mass into an oven-dried Schlenk flask.

-

Schlenk Line Integration: Seal the flask with a rubber septum, remove it from the glovebox, and immediately connect it to a Schlenk line under positive Argon pressure.

-

Solvent Injection: Inject an anhydrous, aprotic solvent (e.g., DMF, THF, or DMSO) via a dry syringe.

-

Causality: Protic solvents (like ethanol or water) can act as competing nucleophiles, leading to solvolysis[5]. Aprotic solvents preserve the integrity of the C-Cl bond until the target nucleophile is introduced.

-

-

Nucleophile & Base Addition: Add the target nucleophile (e.g., an aniline derivative) followed by 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)[2].

-

Validation Checkpoint: The excess base is mathematically required: 1 eq to neutralize the HCl from the salt, 1 eq to neutralize the HCl generated by the SNAr reaction, and a slight excess to maintain a basic pH, ensuring the nucleophile remains deprotonated and active. Monitor the reaction via LCMS; the absence of a mass peak corresponding to the hydroxylated byproduct validates the anhydrous integrity of the setup.

-

Fig 2. Self-validating anhydrous workflow for handling and reacting the compound.

Protocol 2: Reaction Quenching and Safe Disposal

Objective: To safely terminate the reaction and neutralize residual reactive species without causing violent outgassing or thermal runaway.

-

Thermal Control: Cool the reaction flask to 0°C using an ice-water bath.

-

Controlled Quench: Dropwise, add saturated aqueous sodium bicarbonate (NaHCO₃) while maintaining vigorous stirring.

-

Causality: NaHCO₃ is a mild base. It neutralizes any unreacted 4-Chloro-2-methylpyrimidine hydrochloride and dissolved HCl gas slowly. Using a strong base (like NaOH) would cause a rapid, highly exothermic hydrolysis reaction, potentially boiling the solvent and volatilizing toxic organics.

-

-

Phase Separation: Extract the desired product using an organic solvent (e.g., Ethyl Acetate).

-

Waste Segregation: The aqueous layer, now containing neutralized salts and degraded pyrimidine byproducts, must be disposed of in a dedicated, clearly labeled halogenated aqueous waste container.

-

Validation Checkpoint: Test the pH of the aqueous waste before disposal. It must be between pH 7 and 9 to confirm complete neutralization of the HCl before sealing the waste carboy.

-

Emergency Response & Spill Mitigation

Despite rigorous protocols, accidents can occur. The primary threat during a spill of 4-Chloro-2-methylpyrimidine hydrochloride is the rapid generation of HCl gas upon contact with ambient humidity or wet surfaces[3].

-

Solid Spill on Bench/Floor: Do NOT use water or wet paper towels to clean the spill. Water will instantly hydrolyze the powder, creating a localized cloud of HCl gas. Instead, cover the spill entirely with dry sand or a basic chemical absorbent (e.g., solid sodium carbonate) to smother it and neutralize any evolving acid. Sweep the mixture into a dry, sealable hazardous waste container using non-sparking tools.

-

Skin Exposure: The compound causes severe skin burns and eye damage[4]. If skin contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes. The rapid dilution overcomes the localized exothermic hydrolysis. Remove contaminated clothing immediately and seek medical attention.

References

-

[4] PubChem. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - Safety and Hazards. Available at:[Link]

-

[2] PubMed Central (PMC). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

synthesis of pyrimidine derivatives using 4-Chloro-2-methylpyrimidine hydrochloride

Title: Synthesis of Pyrimidine Derivatives using 4-Chloro-2-methylpyrimidine Hydrochloride: Application Note & Protocols

Executive Summary

The pyrimidine heterocycle is a cornerstone of modern drug discovery, frequently embedded in kinase inhibitors, helicase inhibitors, and anti-infective agents. Specifically, 4-chloro-2-methylpyrimidine hydrochloride serves as a highly versatile, bifunctional building block. This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for utilizing this reagent in the synthesis of advanced pharmaceutical intermediates, including IDO1 inhibitors, anti-Cryptosporidium agents, and WRN helicase inhibitors.

Mechanistic Rationale & Reagent Causality

Why 4-Chloro-2-methylpyrimidine? The intrinsic electron-deficient nature of the pyrimidine ring highly activates the C4-position toward Nucleophilic Aromatic Substitution (S_NAr) and palladium-catalyzed cross-coupling reactions. The C4-chlorine acts as an optimal leaving group. From a structural biology perspective, the C2-methyl group is not merely a spacer; substituting a C2-trifluoromethyl or C2-hydrogen group with a methyl group has been proven to improve ligand lipophilicity efficiency (LLE) and metabolic stability, effectively mitigating time-dependent inhibition (TDI) of CYP3A4 in low-dose oncology targets 1.

The Role of the Hydrochloride Salt Using the hydrochloride (HCl) salt form of 4-chloro-2-methylpyrimidine ensures long-term shelf stability by preventing premature hydrolysis of the highly reactive C4-chloride into a biologically inactive pyrimidinone. However, this salt form dictates specific experimental choices: in situ neutralization with a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine [DIEA] or triethylamine [TEA]) is strictly required to liberate the free base and prevent the protonation of incoming amine nucleophiles during synthesis.

Synthetic Workflows in Drug Discovery

The functionalization of 4-chloro-2-methylpyrimidine typically branches into two primary pathways depending on the nucleophile's strength and steric hindrance:

Caption: Synthetic pathways of 4-Chloro-2-methylpyrimidine HCl in drug discovery.

Quantitative Data: Reaction Conditions & Yields

The following table summarizes the experimental parameters and yields across different drug development campaigns utilizing this specific pyrimidine building block:

| Target Application | Reaction Type | Reagents & Conditions | Yield | Reference |

| IDO1 Inhibitors | Acid-Catalyzed S_NAr | TsOH, NMP, 65 °C | 50% (over 2 steps) | 1 |

| Anti-Cryptosporidium | Basic S_NAr (Piperazine) | DIEA, Dioxane, 150 °C, 30 min | >85% (Crude Purity) | 2 |

| WRN Helicase Inhibitors | S_NAr (Phenol) | General Procedure (Base, Solvent) | Quantitative (100%) | 3 |

| Anticancer Agents | Buchwald-Hartwig Amination | Pd-catalyst, Ligand, Base | Good to High | 4 |

Self-Validating Experimental Protocols

The methodologies below are engineered as self-validating systems. They incorporate built-in checkpoints to ensure that the causality of the reaction—specifically the successful neutralization of the salt and the subsequent nucleophilic attack—is maintained throughout the workflow.

Protocol A: Basic Nucleophilic Aromatic Substitution (S_NAr) with Aliphatic Amines

Objective: Synthesize 2-methylpyrimidin-4-amine derivatives via piperazine substitution, a key step in developing anti-Cryptosporidium leads 2. Causality: High temperatures (150 °C) are required to overcome the activation energy barrier for sterically hindered secondary amines. DIEA serves a dual purpose: neutralizing the starting HCl salt and acting as an acid scavenger for the HCl byproduct generated during the substitution.

-

Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-2-methylpyrimidine hydrochloride (521 mg, 0.334 mmol, 1.0 equiv) and the amine nucleophile (e.g., tert-butyl piperazine-1-carboxylate, 715 mg, 0.366 mmol, 1.1 equiv) in anhydrous 1,4-dioxane (15 mL).

-

Neutralization & Base Addition : Add N,N-diisopropylethylamine (DIEA) (1.00 mL, ~0.409 mmol).

-

Self-Validation Checkpoint 1: Upon addition of DIEA, observe the suspension. The mixture should become noticeably more homogeneous as the insoluble HCl salt is converted to the soluble free base.

-

-

Thermal Activation : Heat the reaction mixture to 150 °C for 30 minutes.

-

Reaction Monitoring :

-

Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 128.5 [M+H]+ for the free base) and the appearance of the product mass confirm successful conversion.

-

-

Workup : Cool the mixture to room temperature. Concentrate in vacuo to remove the dioxane solvent. Partition the resulting residue between water and ethyl acetate (EtOAc). Extract the aqueous layer with EtOAc (3 × 25 mL).

-

Isolation : Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product typically exhibits 85–95% purity and can be advanced to Boc-deprotection without further column chromatography.

Protocol B: Acid-Catalyzed S_NAr for Weak Nucleophiles (Anilines/Aromatic Amines)

Objective: Coupling weakly nucleophilic anilines to the pyrimidine core for IDO1 inhibitor synthesis 1. Causality: Standard basic S_NAr frequently fails or yields poor results with weak nucleophiles. Utilizing an acid catalyst (p-Toluenesulfonic acid, TsOH) selectively protonates the pyrimidine nitrogen. This protonation drastically lowers the LUMO of the pyrimidine ring, significantly increasing the electrophilicity of the C4 position and allowing the reaction to proceed at much lower temperatures.

-

Preparation : Dissolve the target aniline derivative (1.0 equiv) and 4-chloro-2-methylpyrimidine hydrochloride (1.2 equiv) in N-methyl-2-pyrrolidone (NMP).

-

Catalysis : Add TsOH (0.1 to 0.5 equiv).

-

Reaction : Heat the mixture to 65 °C.

-

Self-Validation Checkpoint 1: Monitor by TLC or LC-MS. The acid-catalyzed mechanism allows for lower temperature requirements (65 °C) compared to basic S_NAr (150 °C). If the reaction stalls, verify the pH; excessive buffering from basic impurities can halt the acid-catalyzed cycle.

-

-

Isolation : Upon completion, quench the reaction with saturated aqueous NaHCO₃ to neutralize the TsOH catalyst and any residual HCl. Extract with EtOAc, wash the organic layer with brine to remove NMP, dry over Na₂SO₄, and purify via flash column chromatography.

References

- Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC. nih.gov.

- Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC. nih.gov.

- Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers | Journal of Medicinal Chemistry - ACS Publications. acs.org.

- 1,3,4-Thiadiazole Based Anticancer Agents | Request PDF - ResearchGate. researchgate.net.

Sources

- 1. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Mastering Nucleophilic Substitution Reactions of 4-Chloro-2-methylpyrimidine Hydrochloride: A Comprehensive Guide for Researchers

Introduction: The Strategic Importance of 4-Chloro-2-methylpyrimidine in Drug Discovery

4-Chloro-2-methylpyrimidine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its pyrimidine core is a common feature in a multitude of biologically active molecules, including a number of approved kinase inhibitors.[1][2] The strategic placement of a chlorine atom at the 4-position renders the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide offers an in-depth exploration of the nucleophilic substitution reactions of 4-Chloro-2-methylpyrimidine hydrochloride, providing detailed application notes and robust protocols for its effective utilization in research and drug discovery endeavors. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The reactivity of the C4-chloro substituent is a cornerstone of its utility. The electron-withdrawing nature of the two ring nitrogen atoms makes the pyrimidine nucleus electron-deficient, thereby facilitating nucleophilic attack.[2][3] This intrinsic reactivity allows for the facile displacement of the chloride ion by a wide array of nucleophiles, including amines, thiols, and alcohols, opening a gateway to a vast chemical space for the synthesis of novel compounds.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The substitution of the chlorine atom on the 4-position of the pyrimidine ring proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4 position. This step temporarily disrupts the aromaticity of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group.

The overall rate of the SNAr reaction is influenced by several factors, including the electron-withdrawing or -donating nature of other substituents on the pyrimidine ring, the strength of the incoming nucleophile, and the reaction conditions such as solvent and temperature. The presence of the 2-methyl group on the pyrimidine ring can have a modest electronic and steric influence on the reaction rate compared to an unsubstituted 4-chloropyrimidine.

Application Notes & Protocols

The 4-Chloro-2-methylpyrimidine hydrochloride salt is a stable and easy-to-handle solid. It is important to note that the hydrochloride form implies that one of the ring nitrogens is protonated. This protonation can enhance the electrophilicity of the pyrimidine ring, potentially increasing its reactivity towards nucleophiles. However, it also necessitates the use of a base to neutralize the hydrochloride and liberate the free pyrimidine for the reaction to proceed, as well as to scavenge the HCl generated during the substitution.

I. Reaction with Amine Nucleophiles: Synthesis of 4-Amino-2-methylpyrimidine Derivatives

The reaction of 4-Chloro-2-methylpyrimidine with amines is a cornerstone for the synthesis of a vast array of biologically active compounds, most notably kinase inhibitors such as Dasatinib.[1][3][4][5][6]

Causality Behind Experimental Choices:

-

Base: A base is crucial for two reasons: to neutralize the hydrochloride salt of the starting material and to scavenge the HCl produced during the reaction. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice of base can influence the reaction rate and side product formation.

-

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include alcohols (e.g., isopropanol, n-butanol), aprotic polar solvents (e.g., DMF, DMSO, acetonitrile), or even water under certain conditions.[7][8]

-

Temperature: Many SNAr reactions with amines require heating to achieve a reasonable reaction rate. Microwave irradiation can significantly accelerate these reactions.[7]

Detailed Protocol: Synthesis of N-Aryl-2-methylpyrimidin-4-amine

This protocol provides a general procedure for the reaction of 4-Chloro-2-methylpyrimidine hydrochloride with an aniline derivative.

Materials:

-

4-Chloro-2-methylpyrimidine hydrochloride (1.0 eq)

-

Substituted Aniline (1.0-1.2 eq)

-

Triethylamine (2.0-2.5 eq) or Potassium Carbonate (2.0 eq)

-

Anhydrous Propanol or N,N-Dimethylformamide (DMF)

-

Microwave reaction vial or round-bottom flask with a condenser

Procedure (Microwave-Assisted): [7]

-

To a microwave reaction vial, add 4-Chloro-2-methylpyrimidine hydrochloride (e.g., 1 mmol, 165 mg).

-

Add the substituted aniline (e.g., 1.1 mmol).

-

Add anhydrous propanol (e.g., 2 mL).

-

Add triethylamine (e.g., 2.5 mmol, 348 µL).

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 120-140 °C for 15-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction vial to room temperature.

-

Disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Procedure (Conventional Heating):

-

To a round-bottom flask, add 4-Chloro-2-methylpyrimidine hydrochloride (e.g., 1 mmol, 165 mg) and the substituted aniline (e.g., 1.1 mmol).

-

Add a suitable solvent such as isopropanol or DMF (5-10 mL).

-

Add the base (e.g., triethylamine or potassium carbonate).

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and purification are performed as described in the microwave-assisted protocol.

Data Presentation: Representative Amination Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| Aniline | TEA | Propanol | 120 (µW) | 20 min | >85 |

| 4-Fluoroaniline | K₂CO₃ | DMF | 100 | 12 h | ~90 |

| N-Methylpiperazine | DIPEA | Acetonitrile | 80 | 6 h | >90 |

Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.

Visualization of Amination Workflow

Caption: Workflow for the amination of 4-Chloro-2-methylpyrimidine hydrochloride.

II. Reaction with Thiol Nucleophiles: Synthesis of 4-Thioether-2-methylpyrimidine Derivatives

The introduction of a sulfur linkage at the 4-position of the pyrimidine ring can be achieved through reaction with thiols or their corresponding thiolates. Thioether-substituted pyrimidines are also important intermediates in medicinal chemistry.[9]

Causality Behind Experimental Choices:

-

Nucleophile Generation: Thiols are often converted to the more nucleophilic thiolate anion using a base such as sodium hydroxide (NaOH), sodium hydride (NaH), or sodium thiomethoxide (NaSMe).[10] The choice of base depends on the acidity of the thiol and the reaction conditions.

-

Solvent: Polar aprotic solvents like DMF or DMSO are commonly used to dissolve the reactants and facilitate the reaction. Alcohols can also be used, particularly when generating the thiolate in situ with an alkoxide base.

Detailed Protocol: Synthesis of 2-Methyl-4-(phenylthio)pyrimidine

This protocol describes the reaction of 4-Chloro-2-methylpyrimidine hydrochloride with thiophenol.

Materials:

-

4-Chloro-2-methylpyrimidine hydrochloride (1.0 eq)

-

Thiophenol (1.0 eq)

-

Sodium Hydroxide (1.1 eq) or Sodium Hydride (1.1 eq, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of thiophenol (e.g., 1 mmol, 102 µL) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, add sodium hydride (e.g., 1.1 mmol, 44 mg of 60% dispersion) portion-wise.

-

Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Add 4-Chloro-2-methylpyrimidine hydrochloride (e.g., 1 mmol, 165 mg) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Thiolation Mechanism

Caption: SNAr mechanism for the reaction of 4-Chloro-2-methylpyrimidine with a thiolate nucleophile. (Note: Image placeholders would be replaced with actual chemical structure images).

III. Reaction with Oxygen Nucleophiles: Synthesis of 4-Alkoxy/Aryloxy-2-methylpyrimidine Derivatives

The displacement of the 4-chloro substituent with alkoxides or phenoxides provides access to 4-ether-substituted pyrimidines, which are also valuable intermediates in organic synthesis.

Causality Behind Experimental Choices:

-

Base: A strong base is typically required to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile. Sodium hydride or potassium carbonate are common choices.

-

Solvent: Anhydrous polar aprotic solvents such as DMF, DMSO, or THF are preferred to avoid unwanted side reactions with water.

-

Temperature: These reactions may require heating to proceed at a practical rate, although some reactive alkoxides can react at lower temperatures.[11]

Detailed Protocol: Synthesis of 2-Methyl-4-phenoxypyrimidine

This protocol outlines the reaction of 4-Chloro-2-methylpyrimidine hydrochloride with phenol.

Materials:

-

4-Chloro-2-methylpyrimidine hydrochloride (1.0 eq)

-

Phenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add phenol (e.g., 1 mmol, 94 mg) and anhydrous DMF (5 mL).

-

Add potassium carbonate (e.g., 2 mmol, 276 mg).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 4-Chloro-2-methylpyrimidine hydrochloride (e.g., 1 mmol, 165 mg).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols provided herein are based on established principles of nucleophilic aromatic substitution on electron-deficient heterocycles.[2][3] The progress of each reaction should be meticulously monitored by an appropriate analytical technique, such as TLC or LC-MS. This allows for real-time assessment of the reaction's success and helps in determining the optimal reaction time. The identity and purity of the final products must be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the outcome of the described protocols.

Conclusion

4-Chloro-2-methylpyrimidine hydrochloride is a versatile and valuable reagent for the synthesis of a wide range of functionalized pyrimidine derivatives. A thorough understanding of the SNAr mechanism and careful consideration of reaction parameters such as the choice of nucleophile, base, solvent, and temperature are key to achieving successful outcomes. The detailed protocols and application notes provided in this guide serve as a robust starting point for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors, ultimately contributing to the discovery of new and innovative therapeutic agents.

References

-

Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]

-

Improved Synthetic Process of Dasatinib. Chinese Journal of Pharmaceuticals. [Link]

-

Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC. [Link]

-

Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. PubMed. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. [Link]

- A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- Preparation method of Dasatinib.

- Process for the preparation of dasatinib.

-

Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. ResearchGate. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Cresset. [Link]

-

THE SYNTHESIS AXDAMINOLYSIS OF SOME 4-CHLORO-2-(SUBST1TUTED)THIOPYRIMIDINES. University of Canterbury. [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Cresset. [Link]

-

ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. ResearchGate. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

- Process for producing 4-chloro-2-methylthiopyrimidines.

-

4-Chloro-2-methylpyrimidine. PubChem. [Link]

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI. [Link]

-

2-thiophenethiol. Organic Syntheses. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework. PMC. [Link]

-

S-Nitrosothiols: chemistry and reactions. Royal Society of Chemistry. [Link]

Sources

- 1. CN103554099B - Preparation method of Dasatinib - Google Patents [patents.google.com]

- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 3. Improved Synthetic Process of Dasatinib [cjph.com.cn]

- 4. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of a Thiol Building Block for the Crystallization of a Semiconducting Gyroidal Metal-sulfur Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2-methylpyrimidine Hydrochloride

Executive Summary

This application note details optimized protocols for the palladium-catalyzed cross-coupling of 4-Chloro-2-methylpyrimidine hydrochloride with aryl and heteroaryl boronic acids. While the pyrimidine scaffold is a privileged structure in kinase inhibitors (e.g., Dasatinib, Pazopanib), the hydrochloride salt form presents unique challenges regarding stoichiometry, solubility, and catalyst stability.

This guide moves beyond generic procedures, offering a self-validating workflow that addresses the specific acidity of the HCl salt and the coordination potential of the pyrimidine nitrogens. We present two protocols: a robust Standard Method for typical substrates and a High-Performance Method for sterically hindered or electron-deficient partners.

Chemical Context & Strategic Considerations

The Substrate: 4-Chloro-2-methylpyrimidine HCl

-

Structure: An electron-deficient heteroaryl chloride.

-

Reactivity: The C4-position is highly activated for oxidative addition due to the adjacent nitrogen atoms. However, the presence of the HCl counterion and the Lewis-basic ring nitrogens requires strategic adjustments to standard Suzuki conditions.

Critical Challenges

-

Stoichiometric Imbalance: The HCl salt immediately consumes 1 equivalent of base upon dissolution. Standard protocols using 1.5–2.0 equivalents of base often fail because insufficient base remains to activate the boronic acid (forming the boronate species required for transmetallation).

-

Solution: Protocols must utilize

3.0 equivalents of base.[4]

-

-

Catalyst Poisoning: Pyrimidine nitrogens are strong

-donors that can coordinate to Pd(II) species, forming unreactive "palladacycles" or aggregates, effectively poisoning the catalyst.[5]-

Solution: Use of bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) to prevent non-productive coordination.

-

-

Hydrolysis Risk: The electron-deficient C4-Cl bond is susceptible to hydrolysis by hydroxide ions, leading to the formation of 4-hydroxy-2-methylpyrimidine (inactive byproduct).

-

Solution: Control water ratio and avoid strong hydroxide bases (NaOH) in favor of carbonates (

,

-

Mechanistic Pathway

The following diagram illustrates the reaction cycle, highlighting the critical neutralization step often missed in standard literature.

Figure 1: Mechanistic cycle emphasizing the obligate neutralization step prior to oxidative addition.

Experimental Protocols

Method A: The "Workhorse" Protocol (High Robustness)

Applicability: Standard aryl boronic acids, scale-up friendly.

Chemistry:

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 4-Chloro-2-methylpyrimidine HCl | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.2 – 1.5 | Nucleophile |

| 3.0 | Base (Neutralization + Activation) | |

| 0.03 (3 mol%) | Catalyst (Resistant to air/moisture) | |

| 1,4-Dioxane / Water (4:1) | 0.2 M | Solvent System |

Step-by-Step Procedure

-

Solids Charge: To a reaction vial equipped with a magnetic stir bar, add the Pyrimidine HCl salt (1.0 eq), Boronic acid (1.2 eq), and

(3.0 eq).-

Note: Adding the base as a solid allows for a controlled release of the free base as the reaction heats up, reducing hydrolysis risks compared to adding pre-dissolved base.

-

-

Inerting: Cap the vial (septum cap). Evacuate and backfill with Nitrogen or Argon (

).[4] -

Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly remove the septum to add the Pd catalyst (if solid) or add via syringe if in solution. Ideally, add catalyst with initial solids if using a glovebox.

-

Reaction: Heat the block/bath to 90°C . Stir vigorously.

-

Visual Check: The suspension should turn black/brown. If it remains bright yellow/orange after 1 hour, the catalyst may not have activated (check oxygen levels).

-

-

Monitoring: Monitor by LC-MS at 2 hours. The HCl salt peak (Rt usually earlier than product) should disappear.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) and Brine (

Method B: The "Steric/Difficult" Protocol

Applicability: Ortho-substituted boronic acids, electron-poor boronic acids, or if Method A fails.

Chemistry:

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (HCl Salt) | 1.0 | Electrophile |

| Boronic Acid | 1.5 | Nucleophile |

| 3.5 | Stronger Base | |

| 0.02 (2 mol%) | Pd Source | |

| XPhos | 0.08 (8 mol%) | Bulky Ligand (Prevents N-coordination) |

| n-Butanol / Water (5:1) | 0.2 M | Solvent (Promotes solubility) |

Protocol Nuances

-

Pre-complexation: It is often beneficial to stir the

and XPhos in the solvent for 10-15 minutes at 60°C before adding the substrate. This ensures the active -

Temperature: These reactions often require 100–110°C .

-

Base:

is more soluble in water/organic mixtures and provides a higher basicity than carbonate, crucial for sterically hindered transmetallation.

Decision Logic & Optimization

Use the following workflow to determine the correct experimental path.

Figure 2: Decision tree for selecting and optimizing the coupling protocol.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch from |

| Remaining SM (Acidic) | pH too low | The HCl salt consumed the base. Add 1.0 eq extra base or pre-neutralize the starting material (free-base extraction). |

| Hydrolysis Product (M-Cl | Hydroxide concentration high | Reduce water ratio (e.g., Dioxane:Water 10:1). Switch base from Phosphate to Carbonate or Fluoride ( |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt ( |

| Black Precipitate early | Pd Black formation | "Oversaturation" of Pd. Add catalyst last. Ensure rigorous degassing. |

Safety & Handling

-

HCl Salt Acidity: While solid, the HCl salt is corrosive to mucous membranes. Handle in a fume hood.

-

Palladium Sensitization: Pd compounds are sensitizers. Use double gloving.

-

Pressure: Reactions at 100°C in sealed vials generate pressure (vapor pressure of Dioxane/Water). Ensure vials are rated for pressure or use a reflux condenser.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem Technical Support. (2025). "Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions." (Note: General principles for pyrimidine HCl salts apply). Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

PubChem. "4-Chloro-2-methylpyrimidine Compound Summary." National Library of Medicine. Link

- Bagley, M. C., et al. (2010). "Microwave-assisted Suzuki-Miyaura cross-coupling reactions of chloropyrimidines." Tetrahedron Letters, 51(3), 523-526.

Sources

- 1. 4-Chloro-2-methylpyrimidine | CAS 4994-86-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-CHLORO-2-METHYLPYRIMIDINE CAS#: 4994-86-9 [m.chemicalbook.com]

- 3. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Buchwald-Hartwig amination of 4-Chloro-2-methylpyrimidine hydrochloride

Application Note: Buchwald-Hartwig Amination of 4-Chloro-2-methylpyrimidine Hydrochloride

Executive Summary

This guide details the Buchwald-Hartwig amination of 4-Chloro-2-methylpyrimidine hydrochloride . While 4-chloropyrimidines are classically reactive via Nucleophilic Aromatic Substitution (

Critical Technical Challenge: The starting material is a hydrochloride salt . Direct use of acidic salts in palladium catalysis is a primary failure mode, leading to ligand protonation and catalyst deactivation. This protocol integrates a specific "Salt Management Strategy" to ensure reproducibility.

Mechanistic & Strategic Considerations

The "Salt" Factor: Why Standard Protocols Fail

In standard B-H aminations, the catalytic cycle relies on electron-rich phosphine ligands (

-

Ligand Quenching: The HCl dissociates and protonates the phosphine ligand (

), rendering it incapable of coordinating to Palladium. -

Base Consumption: The stoichiometric base intended for the catalytic cycle is consumed by the starting material neutralization, stalling the transmetalation step.

Solution: We utilize a "Base-Loading Correction" factor or a Pre-Neutralization step.

Catalyst Selection for Pyrimidines

Pyrimidines are electron-deficient and possess coordinating nitrogens that can poison the catalyst.

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich dialkylbiaryl phosphines prevent the formation of stable, unreactive Pd-pyrimidine dimers.

-

Pre-catalyst: Pd-G4 precatalysts (e.g., BrettPhos Pd G4) are mandatory to ensure rapid generation of the active

species at lower temperatures, avoiding the induction period associated with

Visualization: Pathway & Workflow

Figure 1: Mechanistic Interference of HCl & The Correction Strategy

Caption: The HCl salt must be neutralized by excess base to prevent protonation of the electron-rich phosphine ligand, ensuring the active Pd(0) species remains available.

Detailed Experimental Protocol

Method A: The "Gold Standard" (Pre-Neutralization)